1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
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Overview
Description
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups, including a urea moiety, a diphenylmethyl group, and a furan-thiophene hybrid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-thiophene intermediate, which is then coupled with a diphenylmethyl isocyanate to form the final urea derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality. Purification processes such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the urea group could lead to the formation of amines.
Scientific Research Applications
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Diphenylmethyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea
- 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-3-yl]methyl}urea
- 1-(Diphenylmethyl)-3-{[4-(furan-2-yl)thiophen-3-yl]methyl}urea
Uniqueness: 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzhydryl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-23(24-14-21-13-20(16-28-21)19-11-12-27-15-19)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,15-16,22H,14H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCVQIKETDYALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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